2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core with a sulfanyl-linked ethanone moiety and aryl substituents. Its synthesis involves reacting a monopotassium salt of a pyrazolo-pyrimidinone with substituted phenacyl chlorides under reflux conditions in ethanol, followed by cyclization or functionalization steps .
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-14-4-9-19(15(2)10-14)26-21-18(11-25-26)22(24-13-23-21)29-12-20(27)16-5-7-17(28-3)8-6-16/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXCNMSQMHDUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one involves multiple steps One common method includes the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one has been studied for its potential applications in various fields. In medicinal chemistry, it has shown promise as an inhibitor of certain enzymes, making it a potential candidate for cancer treatment. Its unique structure allows it to interact with specific molecular targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, this compound has been explored for its antimicrobial and antiviral properties, further highlighting its versatility in scientific research .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . The exact pathways involved may vary depending on the specific biological context and the molecular targets of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyrazolo[3,4-d]pyrimidinones vs. Pyrido[3,4-d]pyrimidinones
- Target Compound : Features a pyrazolo[3,4-d]pyrimidine core, which favors planar stacking interactions with biological targets due to aromaticity.
- Pyrido[3,4-d]pyrimidinones (e.g., compound 54d): Replace the pyrazole ring with a pyridine, reducing electron density and altering binding kinetics. For example, 54d demonstrates enhanced solubility due to a methylsulfonyl-piperidine substituent but lower metabolic stability compared to the target compound .
Thiazolo[3,2-a]pyrimidinone Derivatives (e.g., compounds 14,17–19)
- Synthesized via sulfuric acid-mediated cyclization of sulfanyl-linked precursors, these derivatives exhibit a fused thiazole ring instead of a pyrazole. This modification increases rigidity and may improve target selectivity but reduces synthetic yield (reported at 60–75% vs. 80–90% for pyrazolo-pyrimidines) .
Substituent Effects
Biological Activity
The compound 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one (referred to as Compound A) is a member of the pyrazolo[3,4-d]pyrimidine family, which has gained attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology. This article examines the biological activity of Compound A, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H25N7O3
- Molecular Weight : 483.53 g/mol
- IUPAC Name : this compound
Similar compounds within the pyrazolo[3,4-d]pyrimidine class have been shown to exert their biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts cell cycle progression, leading to apoptosis in cancer cells. The proposed mechanism includes:
- Target Interaction : Binding to the active site of CDK2.
- Cell Cycle Impact : Inducing G1/S phase arrest.
- Cytotoxic Effects : Demonstrated cytotoxicity against various cancer cell lines.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Compound A and its analogs. For instance:
- In Vitro Studies : The compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming standard chemotherapeutics like cisplatin in some assays. The MTT assay results indicated a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|
| MCF-7 | 0.25 | More effective |
| MDA-MB-231 | 0.30 | Comparable |
Mechanistic Insights
The mechanism by which Compound A induces apoptosis has been linked to the activation of caspases:
- Caspase Activation : Studies reported increased activity of caspases 3, 8, and 9 following treatment with Compound A, suggesting a mitochondrial pathway of apoptosis.
Study 1: Anticancer Efficacy
A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds similar to Compound A exhibited potent anticancer activity. The results showed enhanced apoptosis in treated cancer cells compared to untreated controls.
Study 2: Structural Variability and Activity
Research involving structural modifications of pyrazolo[3,4-d]pyrimidines revealed that variations in substituents significantly affected biological activity. Compounds with electron-withdrawing groups showed increased potency against cancer cell lines.
Q & A
Q. What are the critical steps in synthesizing 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization under reflux with reagents like chloranil in xylene .
- Step 2: Introduction of the 2,4-dimethylphenyl substituent via nucleophilic substitution or coupling reactions, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Step 3: Thioether linkage formation between the pyrimidine core and the ethanone moiety using thiourea derivatives or mercaptoacetic acid .
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency .
- Catalysts: Palladium-based catalysts improve cross-coupling yields .
- Temperature Control: Reactions often proceed at 80–120°C to balance kinetics and side-product formation .
Q. Table 1: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core Formation | Chloranil, xylene, reflux | 65–75 | >95% | |
| Substituent Coupling | Pd(OAc)₂, DMF, 100°C | 70–80 | >98% | |
| Thioether Formation | Thiourea, K₂CO₃, ethanol | 60–70 | >90% |
Q. Which analytical techniques are essential for characterizing the compound’s structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., distinguishing 2,4-dimethylphenyl vs. para-methoxyphenyl groups) .
- Mass Spectrometry (HRMS): Validates molecular weight (±2 ppm accuracy) and detects isotopic patterns for sulfur-containing moieties .
- HPLC-PDA: Assesses purity (>95% required for biological assays); C18 columns with acetonitrile/water gradients are standard .
Critical Parameters:
- Sample Preparation: Lyophilization or recrystallization from methanol improves NMR resolution .
- Column Choice: Reverse-phase HPLC with UV detection at 254 nm optimizes separation of aromatic byproducts .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer:
- Targeted Modifications:
- Variation of Substituents: Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -NO₂) to study π-stacking interactions with kinase ATP-binding pockets .
- Sulfur Isosteres: Replace the sulfanyl group with sulfonyl or carbonyl to evaluate hydrogen-bonding effects .
- Biological Assays:
Q. Table 2: SAR Data for Analogous Compounds
| Modification | Target Enzyme (IC₅₀, nM) | Cellular EC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Methoxy | EGFR: 12 ± 2 | 1.5 ± 0.3 | |
| 4-Nitro | EGFR: 8 ± 1 | 0.9 ± 0.2 | |
| Sulfonyl | CDK2: 25 ± 4 | 3.2 ± 0.5 |
Q. How can contradictions in reported synthesis yields or biological activity be resolved?
Methodological Answer:
- Reproducibility Checks:
- Solvent Purity: Trace water in DMF reduces coupling efficiency; use molecular sieves or fresh solvent .
- Catalyst Lot Variability: Test multiple Pd(OAc)₂ batches to rule out metal contamination .
- Biological Replicates:
Case Study:
- Yield Discrepancy (60% vs. 80%): Attributed to differences in inert gas flow rates during thioether formation .
Q. What methodologies assess the compound’s pharmacokinetic properties in preclinical models?
Methodological Answer:
- ADME Profiling:
- In Vivo PK: Administer IV/PO doses in rodents; collect plasma at 0.5–24 hrs for AUC and t½ calculations .
Key Findings from Analogues:
Q. What strategies optimize regioselectivity in electrophilic substitutions on the pyrazolo[3,4-d]pyrimidine core?
Methodological Answer:
- Directing Groups: Use -NH₂ or -OMe substituents to guide electrophiles to the C6 position .
- Lewis Acid Catalysis: BF₃·Et₂O enhances Friedel-Crafts alkylation at the C3 position .
- Computational Modeling: DFT calculations predict charge distribution to prioritize reaction sites .
Experimental Validation:
- X-ray Crystallography: Confirms substitution patterns (e.g., C6-brominated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
